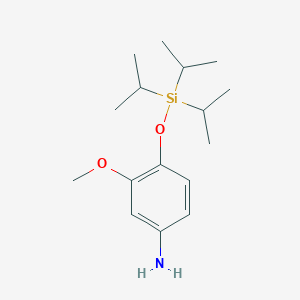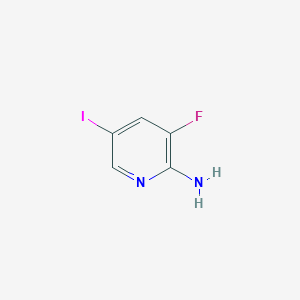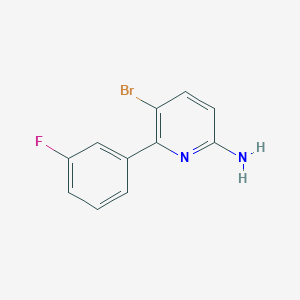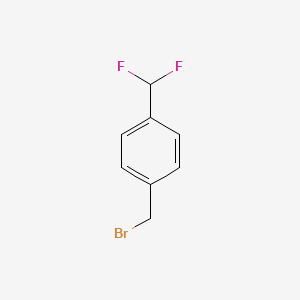
3-Bromo-4-chloro-2-méthylquinoléine
Vue d'ensemble
Description
3-Bromo-4-chloro-2-methylquinoline is a solid compound . It has an empirical formula of C10H7BrClN and a molecular weight of 256.53 . It is a unique chemical provided to early discovery researchers .
Synthesis Analysis
Quinoline and its analogues have versatile applications in industrial and synthetic organic chemistry . There are various synthesis protocols reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chloro-2-methylquinoline is represented by the SMILES stringBrC1=C(Cl)C2=CC=CC=C2N=C1C . The InChI representation is 1S/C10H7BrClN/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 . Physical And Chemical Properties Analysis
3-Bromo-4-chloro-2-methylquinoline is a solid . It is slightly soluble in water but soluble in polar organic solvents such as ethanol, methanol, and DMF. This compound is stable under normal conditions, but it can undergo oxidation and reduction reactions.Applications De Recherche Scientifique
Découverte de médicaments et chimie médicinale
3-Bromo-4-chloro-2-méthylquinoléine : est un échafaudage précieux en chimie médicinale en raison de sa structure hétérocyclique, qui est un élément clé de nombreux composés pharmacologiquement actifs. Ses dérivés sont explorés pour diverses activités biologiques, notamment les propriétés antipaludiques, antimicrobiennes et anticancéreuses . La capacité du composé à subir une fonctionnalisation supplémentaire en fait un intermédiaire polyvalent dans la synthèse de molécules plus complexes ayant des effets thérapeutiques potentiels.
Synthèse d'agents antimicrobiens
Le noyau quinoléine, qui fait partie de la structure de la This compound, est connu pour ses propriétés antimicrobiennes. Les dérivés de ce composé ont été étudiés pour leur efficacité contre diverses espèces microbiennes Gram-positives et Gram-négatives. La substitution sur le cycle pyridine hétérocyclique joue un rôle important dans l'activité antimicrobienne, conduisant au développement de nouveaux médicaments antimicrobiens aux propriétés améliorées .
Recherche anticancéreuse
Les dérivés de la quinoléine, y compris ceux dérivés de la This compound, ont montré un potentiel prometteur dans la recherche anticancéreuse. Ils sont connus pour inhiber la synthèse de l'ADN en ciblant la gyrase de l'ADN bactérien et la topoisomérase de type IV, ce qui peut entraîner une mort bactérienne rapide. Ce mécanisme est également étudié pour son potentiel dans le traitement du cancer, où l'inhibition d'enzymes similaires dans les cellules cancéreuses pourrait empêcher leur prolifération .
Développement de médicaments antipaludiques
Le noyau quinoléine est historiquement important dans le traitement du paludisme, la chloroquine étant l'un des exemples les plus connus. La This compound sert de point de départ à la synthèse de nouveaux dérivés de la quinoléine qui peuvent être testés pour leur activité antipaludique. La recherche de nouveaux médicaments antipaludiques est particulièrement importante en raison de l'émergence de souches résistantes aux médicaments du parasite du paludisme .
Applications en science des matériaux
Au-delà de ses applications biologiques, la This compound peut également être utilisée en science des matériaux. Ses dérivés peuvent être utilisés comme intermédiaires dans la synthèse de composés organiques qui font partie des matériaux électroniques, des colorants et des catalyseurs. Les propriétés électroniques de la quinoléine la rendent adaptée à l'utilisation dans le développement de semi-conducteurs organiques et de diodes électroluminescentes (LED) .
Chimie environnementale
En chimie environnementale, la This compound et ses dérivés peuvent être utilisés dans la détection et l'élimination des polluants. Sa capacité à former des complexes avec les métaux peut être exploitée dans le développement de capteurs pour les métaux lourds dans les sources d'eau. De plus, ses dérivés peuvent être utilisés dans la synthèse de composés qui dégradent les contaminants environnementaux par le biais de procédés d'oxydation avancée .
Safety and Hazards
Orientations Futures
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Therefore, the future directions of 3-Bromo-4-chloro-2-methylquinoline could be in the exploration of its potential applications in these fields.
Mécanisme D'action
Target of Action
Quinoline, the core structure of this compound, is known to interact with various biological targets, playing a major role in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, disrupting cell membranes, or interfering with dna synthesis .
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The molecular weight of 25653 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline derivatives .
Analyse Biochimique
Biochemical Properties
3-Bromo-4-chloro-2-methylquinoline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, thereby affecting their activity and altering biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 3-Bromo-4-chloro-2-methylquinoline on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 3-Bromo-4-chloro-2-methylquinoline can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, 3-Bromo-4-chloro-2-methylquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of drugs and other compounds. Furthermore, 3-Bromo-4-chloro-2-methylquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-chloro-2-methylquinoline can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that 3-Bromo-4-chloro-2-methylquinoline can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-chloro-2-methylquinoline vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily modulate biochemical pathways. At higher doses, it can cause toxic effects, including liver damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
3-Bromo-4-chloro-2-methylquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 3-Bromo-4-chloro-2-methylquinoline can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 3-Bromo-4-chloro-2-methylquinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating biochemical pathways .
Subcellular Localization
The subcellular localization of 3-Bromo-4-chloro-2-methylquinoline is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism .
Propriétés
IUPAC Name |
3-bromo-4-chloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTQUYIJYAJUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


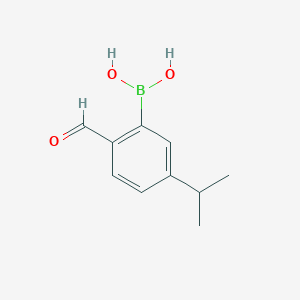

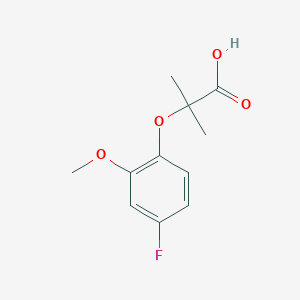

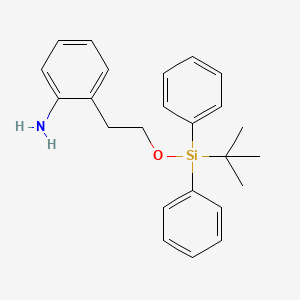
![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)

![5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442113.png)
